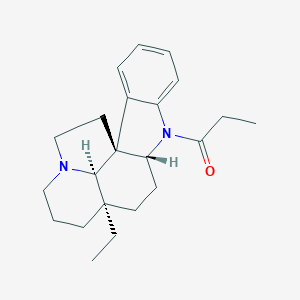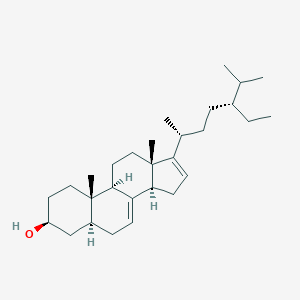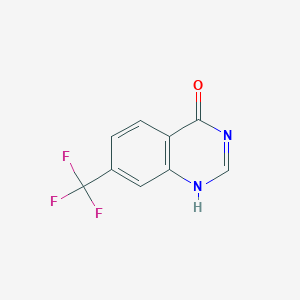
7-(Trifluoromethyl)quinazolin-4(3H)-one
説明
7-(Trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds known for their biological activity. This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the quinazoline ring system, which is a common feature in various synthesized derivatives with potential applications in medicinal and agricultural chemistry .
Synthesis Analysis
The synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one derivatives involves multiple steps, starting from basic aromatic compounds. For instance, the synthesis of related compounds has been reported using 4-chloro-2-nitrobenzoic acid as a starting material, which undergoes esterification, amidation, reduction, and further reactions with benzoyl chloride derivatives to yield the desired quinazoline compounds . Another approach involves the fusion reaction at high temperatures to avoid ring-opening problems commonly observed in quinazoline synthesis . Additionally, nucleophilic amination-defluorination reactions have been utilized to introduce various substituents at the 7th position of the quinazoline ring .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and X-ray crystallography. For example, the structure of a 7-(trifluoromethyl)quinazolin-4(3H)-one derivative was confirmed by X-ray crystallographic study, which provides detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The 7-(trifluoromethyl)quinazolin-4(3H)-one core can undergo various chemical reactions to yield a wide range of derivatives with different substituents. These reactions include condensation with other reagents like morpholine, leading to the formation of compounds with potential biological activities . The presence of reactive sites on the quinazoline ring allows for the introduction of additional functional groups, which can significantly alter the chemical and biological properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(trifluoromethyl)quinazolin-4(3H)-one derivatives are influenced by the substituents attached to the quinazoline ring. These properties are crucial for the compounds' biological activities and their potential as pharmaceutical agents or agricultural bactericides. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of these compounds, which can be beneficial for drug development . The synthesized compounds are characterized and their properties are deduced from spectroscopic data and, in some cases, crystallographic analysis .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : 7-(Trifluoromethyl)quinazolin-4(3H)-one derivatives are synthesized using various methods. One approach involves reacting 2-amino-4-chlorobenzamide with 4-(trifluoromethyl) benzoyl chloride (Xu Li-feng, 2011). Another method employs isatins and trifluoroacetimidoyl chlorides in an FeCl3-mediated synthesis (Le‐Cheng Wang et al., 2020).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Properties : Quinazolin-4(3H)-one derivatives demonstrate significant antimicrobial and antifungal activities. Some compounds, such as those containing a 1,2,4-triazolylthioether moiety, show potent inhibitory effects against bacterial pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Boren Yan et al., 2016).
Anticancer Potential : Derivatives of 7-(Trifluoromethyl)quinazolin-4(3H)-one have been studied for their anticancer properties. They are known to inhibit EGFR-tyrosine kinase, which is significant in the context of tumor suppression (M. Noolvi & H. Patel, 2013).
Anticonvulsant and Antihypertensive Effects : Some quinazolin-4(3H)-one derivatives exhibit anticonvulsant activities, making them potential candidates for treating seizures (Anjali Gupta et al., 2011). Additionally, certain derivatives have shown promising results in antihypertensive screening (M. Rahman et al., 2014).
Analgesic and Anti-inflammatory Activities : Quinazolin-4(3H)-one derivatives are also explored for their analgesic and anti-inflammatory properties. Studies have found that these compounds can be effective in pain relief and reducing inflammation (B. Dash et al., 2017).
Potential as Antiviral Agents : Research indicates that certain quinazolin-4(3H)-one derivatives possess antiviral activities against respiratory viruses, suggesting their potential use in treating viral infections (P. Selvam et al., 2007).
Safety And Hazards
特性
IUPAC Name |
7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZFZZPLINSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562513 | |
| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)quinazolin-4(3H)-one | |
CAS RN |
16499-58-4 | |
| Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



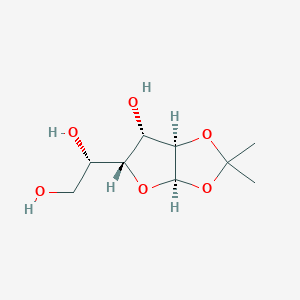
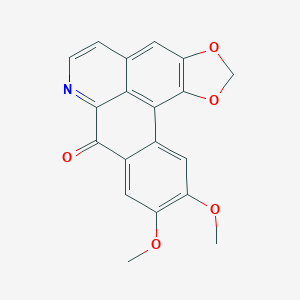
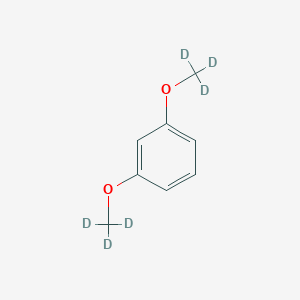
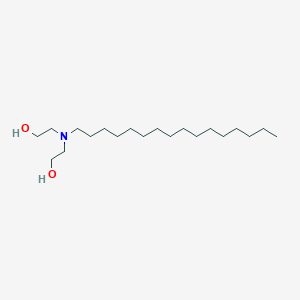
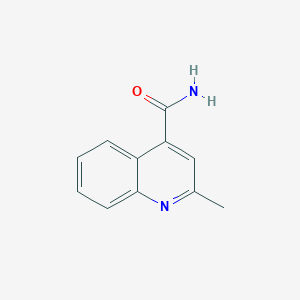
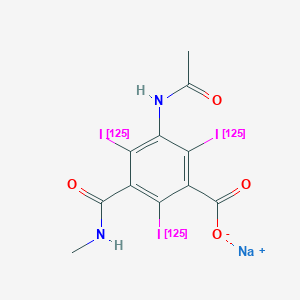
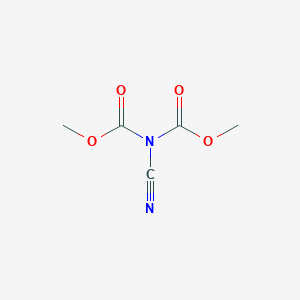
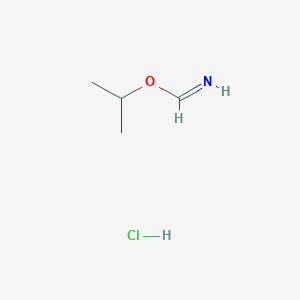
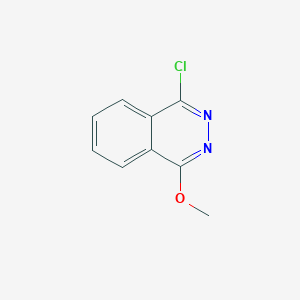
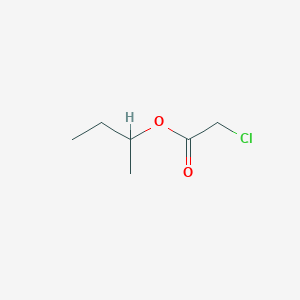
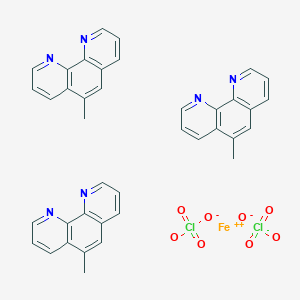
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
